Pyridine, 3-bromo-5-(3-pyridinyloxy)-
Overview
Description
Pyridine, 3-bromo-5-(3-pyridinyloxy)-: is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol . This compound is characterized by the presence of a bromine atom at the 3rd position and a pyridinyloxy group at the 5th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where 3-bromo-5-iodopyridin-2-amine is coupled with pyridinylboronic acids using a palladium catalyst . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-bromo-5-(3-pyridinyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki Reaction: Palladium catalyst, arylboronic acids, base (e.g., potassium carbonate), solvent (e.g., ethanol), elevated temperature.
Heck Reaction: Palladium catalyst, olefins, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki reaction with arylboronic acids yields biaryl compounds, while the Heck reaction with olefins produces substituted alkenes .
Scientific Research Applications
Pyridine, 3-bromo-5-(3-pyridinyloxy)- has diverse applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Environmental Research: The compound is employed in the synthesis of sensors and catalysts for environmental monitoring and remediation.
Mechanism of Action
The mechanism of action of Pyridine, 3-bromo-5-(3-pyridinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions with their active sites . Additionally, the compound can affect signal transduction pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
3-Bromopyridine: An isomer with a bromine atom at the 3rd position of the pyridine ring.
5-Bromo-2-methylpyridin-3-amine: A derivative with a bromine atom and a methyl group on the pyridine ring.
3,5-Diaryl-2-aminopyridines: Compounds with aryl groups at the 3rd and 5th positions of the pyridine ring.
Comparison: Pyridine, 3-bromo-5-(3-pyridinyloxy)- is unique due to the presence of both a bromine atom and a pyridinyloxy group, which confer distinct chemical reactivity and biological activity. Compared to 3-bromopyridine, it has enhanced versatility in synthetic applications and potential for forming complex molecular structures . The presence of the pyridinyloxy group also allows for additional interactions with biological targets, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
3-bromo-5-pyridin-3-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIOASKNKWOHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620886 | |
Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422557-19-5 | |
Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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